
1-Diethylphosphoryl-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diethylphosphoryl-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C11H14F3OP . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 1-Diethylphosphoryl-3-(trifluoromethyl)benzene consists of a benzene ring with a trifluoromethyl group (-CF3) and a diethylphosphoryl group (-PO(C2H5)2) attached . The InChI code for this compound is 1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-6-9(8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
1-Diethylphosphoryl-3-(trifluoromethyl)benzene is a powder that is stored at room temperature . Its molecular weight is 250.2 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Crystalline Covalent Organic Frameworks
Crystalline covalent organic frameworks (COFs) represent a significant area of research due to their extended porous frameworks, which are linked through various chemical bonds. These materials are noted for their exceptional chemical and thermal stability, as well as their permanent porosity. While the specific research on "1-Diethylphosphoryl-3-(trifluoromethyl)benzene" in the context of COFs was not found, the study of COFs such as those created through condensation reactions involving different organic building units provides a window into how similar compounds might be utilized to design novel porous materials with wide-ranging applications (Uribe-Romo et al., 2011).
Catalysts for Organic Synthesis
The role of triflic acid as a catalyst in the synthesis of ethylbenzene through the transalkylation of o-diethylbenzene with benzene underscores the importance of specific functional groups and catalysts in facilitating chemical reactions. This research highlights how certain compounds, possibly including "1-Diethylphosphoryl-3-(trifluoromethyl)benzene," could be explored for their catalytic properties in organic synthesis, especially in reactions requiring specific environmental conditions such as low temperatures and atmospheric pressure (Al-Kinany et al., 2005).
Phosphorylation Processes
A study on the phosphorylation of benzene with diethyl phosphite presents a method based on electrocatalytic oxidation under mild conditions. This research suggests potential pathways for the functionalization of benzene derivatives, which could extend to compounds like "1-Diethylphosphoryl-3-(trifluoromethyl)benzene," highlighting the compound's relevance in synthesizing organophosphorus compounds with potential applications in various chemical industries (Khrizanforov et al., 2015).
Applications in Polymerization
The use of certain phosphorus-containing compounds as RAFT agents in the polymerization of styrene indicates the significance of such compounds in controlling polymerization processes. While the direct application of "1-Diethylphosphoryl-3-(trifluoromethyl)benzene" in polymerization was not identified, the study demonstrates the broader potential of phosphorus-containing compounds in materials science, particularly in synthesizing polymers with controlled properties (Alberti et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
1-diethylphosphoryl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-6-9(8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTDPXAMBNKYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Diethylphosphoryl-3-(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

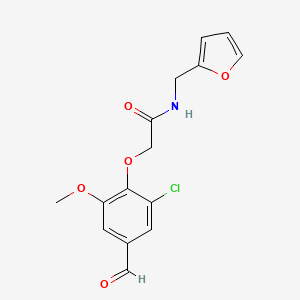
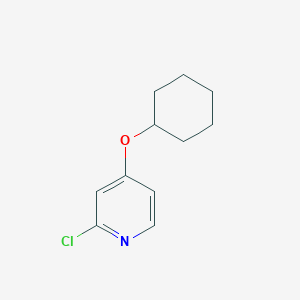
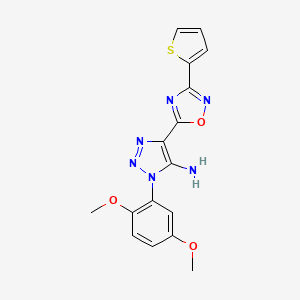
![N-[(E)-furan-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2987071.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2987073.png)
![2-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2987075.png)
![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2987077.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2987079.png)
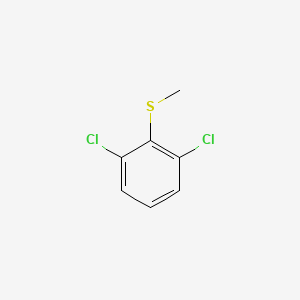
![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-prop-2-enylbenzamide](/img/structure/B2987082.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2987083.png)
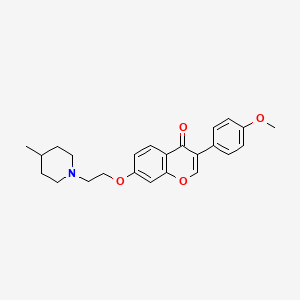
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2987085.png)
![N-cyclohexyl-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2987087.png)